4-Isobutyl 3-amino quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(2-methylpropyl)quinolin-3-amine |
InChI |
InChI=1S/C13H16N2/c1-9(2)7-11-10-5-3-4-6-13(10)15-8-12(11)14/h3-6,8-9H,7,14H2,1-2H3 |
InChI Key |
VPAHUZBYWPFYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Structural Characterization and Analytical Research Techniques
Spectroscopic Characterization Methods in Quinoline (B57606) Research
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 4-Isobutyl-3-aminoquinoline. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Isobutyl-3-aminoquinoline, specific signals corresponding to the protons of the quinoline ring system and the isobutyl group would be expected. The aromatic protons on the quinoline core typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. rsc.orguncw.edu The protons of the isobutyl group would appear in the upfield region. Specifically, the CH₂ protons adjacent to the amino group would likely be observed as a doublet, the CH proton as a multiplet, and the two methyl (CH₃) groups as a doublet. The protons of the amino groups (NH and NH₂) would appear as broad singlets, and their chemical shifts can be concentration-dependent. uncw.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 4-Isobutyl-3-aminoquinoline, distinct signals would be observed for the carbons of the quinoline ring and the isobutyl substituent. The aromatic carbons of the quinoline ring would resonate at lower field (typically between 110 and 150 ppm). rsc.orgrsc.org The carbons of the isobutyl group would appear at a higher field, with the CH₂ carbon appearing further downfield than the CH and CH₃ carbons due to its proximity to the nitrogen atom. rsc.org
Illustrative ¹H and ¹³C NMR Data for a Related Aminoquinoline Derivative
While specific data for 4-Isobutyl-3-aminoquinoline is not publicly available, the following table for a different aminoquinoline derivative illustrates the type of data obtained from NMR spectroscopy. acs.org
| Parameter | Value |
| ¹H NMR (500.23 MHz, CDCl₃) δ | 8.14–8.06 (m, 3H), 7.72 (d, J = 8.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.51 (t, J = 7.5 Hz, 2H), 7.47–7.38 (m, 2H), 6.86 (s, 1H), 5.00 (bt, J = 5.0 Hz, 1H), 3.36 (q, J = 6.5 Hz, 2H), 1.79 (p, J = 7.5 Hz, 2H), 1.53–1.37 (m, 4H), 0.96 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (125.97 MHz, CDCl₃) δ | 158.4, 150.1, 148.6, 141.0, 130.2, 129.1, 128.8, 128.5, 127.5, 124.3, 119.0, 117.8, 96.6, 43.2, 29.3, 28.6, 22.4, 14.0 |
Note: This data is for a different, though related, compound and serves for illustrative purposes only.
Mass Spectrometry (LC-MS-MS, HR-MS, ESI-MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules such as aminoquinolines. rsc.orgnih.gov For 4-Isobutyl-3-aminoquinoline (C₁₃H₁₇N₃), the expected exact mass would be approximately 215.1422 g/mol . scbt.compharmaffiliates.com LC-MS-MS, which combines liquid chromatography with tandem mass spectrometry, allows for the separation of the compound from a mixture and subsequent structural analysis through fragmentation patterns.
Expected Fragmentation Pattern: In an MS/MS experiment, the parent ion ([M+H]⁺) of 4-Isobutyl-3-aminoquinoline would be selected and fragmented. The fragmentation would likely involve the loss of the isobutyl group or parts of it, as well as cleavages within the quinoline ring system, providing valuable structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Isobutyl-3-aminoquinoline, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary and secondary amino groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹). nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The UV-Vis spectrum of 4-Isobutyl-3-aminoquinoline in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to display characteristic absorption maxima (λ_max) in the UV region, which are typical for quinoline derivatives. researchgate.net The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring.
Advanced Structural Analysis
For an unambiguous determination of the three-dimensional structure of a compound in the solid state, X-ray diffraction is the gold standard.
X-Ray Diffraction Studies for Solid-State Characterization
X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org To perform this analysis, a single crystal of high quality is required. libretexts.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org While no specific crystal structure data for 4-Isobutyl-3-aminoquinoline is publicly available, such an analysis would definitively confirm its molecular structure and provide insights into its solid-state packing and intermolecular interactions.
Purity Assessment and Chromatographic Methods (e.g., HPLC, TLC)
Chromatographic methods are essential for separating the compound of interest from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of components in a mixture. For purity assessment of 4-Isobutyl-3-aminoquinoline, a reversed-phase HPLC method would typically be employed, using a C8 or C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The compound's purity is determined by comparing the area of its peak to the total area of all peaks in the chromatogram. Commercial suppliers of related aminoquinoline compounds often specify purity as determined by HPLC. tcichemicals.com
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. sapub.org For quinoline derivatives, a common stationary phase is silica (B1680970) gel. sapub.orgceon.rs The mobile phase can be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, sometimes with the addition of a small amount of a base like triethylamine (B128534) to prevent peak tailing of the basic amino groups. acs.org The spots are typically visualized under UV light. sapub.org
Illustrative TLC Conditions for Quinoline Derivatives
| Stationary Phase | Mobile Phase | Visualization | Reference |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV Light | sapub.org |
| Silica Gel | cHex/EtOAc/Et₃N (4:1:0.01) | UV Light | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Aminoquinoline Scaffolds
Elucidation of Key Structural Features for Preclinical Biological Activity in Quinoline (B57606) Derivatives
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery due to its ability to engage in various biological interactions. nih.govresearchgate.netbiointerfaceresearch.com Key structural features essential for the preclinical biological activity of quinoline derivatives include the aromatic ring system, which can participate in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom in the quinoline ring is a critical feature; its basicity (pKa) influences the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. researchgate.net
For many 4-aminoquinoline (B48711) derivatives, a halogen, particularly a chloro group at the 7-position, has been identified as optimal for certain activities, such as antimalarial efficacy. pharmacy180.comacs.org The planarity of the quinoline ring system is also considered important for intercalation with DNA or interaction with flat binding pockets in enzymes. Structure-activity relationship (SAR) studies have consistently shown that the core 4-aminoquinoline nucleus is fundamental for complexing with biological targets like hematin, a crucial step in the mechanism of action for some antimalarial quinolines. acs.orgnih.gov
Impact of Substituents on Preclinical Efficacy and Selectivity
While much of the classic research has focused on 4-aminoquinolines, the specific placement of functional groups, such as in 4-Isobutyl 3-amino quinoline, creates a unique chemical entity with distinct potential for molecular interactions.
4-Isobutyl Group: The isobutyl group at the 4-position introduces a non-polar, lipophilic moiety to the scaffold. This group is significant for its potential to engage in van der Waals and hydrophobic interactions within a target's binding pocket. The bulk and branching of the isobutyl group can influence the molecule's orientation within the binding site, potentially enhancing binding affinity and selectivity compared to a linear or smaller alkyl group. Structure-activity relationship studies on related quinolines have shown that such substitutions can be critical for activity against drug-resistant targets. ijprajournal.com
The combination of the 3-amino and 4-isobutyl groups provides a specific pharmacophoric pattern, balancing hydrophilic and hydrophobic interactions that are essential for molecular recognition and the subsequent biological response.
Modifications to the side chains of aminoquinolines are a cornerstone of efforts to develop new agents with improved preclinical profiles. acs.orgnih.gov For 4-aminoquinolines, the nature of the aminoalkyl side chain is critical for activity. nih.gov
Key findings from various studies on side-chain modifications include:
Chain Length: The length of the alkyl chain connecting the quinoline core to a terminal amine can be optimized. For certain 4-aminoquinolines, a dialkylaminoalkyl side chain with two to five carbons between the nitrogen atoms is considered optimal for activity. pharmacy180.comacs.org
Basicity: The basicity of a terminal nitrogen in the side chain is often essential for drug accumulation in acidic cellular compartments, a key mechanism for antimalarial quinolines. acs.org However, some studies have found that non-basic side chains can also yield potent compounds, suggesting alternative mechanisms of action or target interactions. acs.org
Steric Bulk: Introducing bulkier groups or aromatic rings into the side chain can significantly alter activity and toxicity profiles. researchgate.netnih.gov These modifications can influence how the molecule fits into its binding site and may help overcome resistance mechanisms by preventing efflux from the target cell. nih.gov
The following table summarizes the impact of various side-chain modifications on the preclinical activity of aminoquinoline analogues, based on published research findings.
| Modification Type | Example of Change | Observed Influence on Preclinical Activity |
| Alkyl Chain Length | Increasing or decreasing carbons between nitrogens | Optimal length is crucial; deviations can lead to reduced activity acs.org |
| Terminal Amine | Modifying alkyl groups on the terminal nitrogen | Affects basicity and lipophilicity, which are important for activity against resistant strains nih.gov |
| Incorporation of Rings | Adding heterocyclic or aromatic rings to the side chain | Can reduce toxicity and alter the spectrum of activity pharmacy180.comacs.org |
| Branching | Introducing branched alkyl groups | Can enhance binding affinity and selectivity by occupying specific hydrophobic pockets ijprajournal.com |
Stereochemistry, the three-dimensional arrangement of atoms, can play a profound role in the biological activity of aminoquinoline analogues. who.int Chiral centers within the quinoline scaffold or its side chains can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different pharmacological and toxicological profiles.
For instance, studies on primaquine, an 8-aminoquinoline, and its analogues have explored the effects of stereochemistry on activity. who.int It has been demonstrated that different isomers can be metabolized at different rates or bind to the target receptor with varying affinities. Research on other chiral compounds has shown that one enantiomer may be highly active while the other is inactive or even contributes to adverse effects. mdpi.com In one study, the D-isomer of chloroquine (B1663885) was found to be less toxic than its L-isomer. pharmacy180.com This highlights the importance of evaluating stereoisomers independently during preclinical development to identify the eutomer (the more active isomer) and ensure an optimal therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Quinoline Research
Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches are powerful computational tools used to correlate the chemical structure of quinoline derivatives with their biological activities. arabjchem.orgnih.gov These methods save resources and accelerate the drug development process by predicting the activity of novel compounds before synthesis. arabjchem.org
In QSAR studies, molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., electronic, steric, hydrophobic)—are calculated for a series of compounds. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that links these descriptors to the observed biological activity. arabjchem.orgresearchgate.net
Key insights from QSAR studies on aminoquinolines include:
Topological and Connectivity Descriptors: These have been used to establish regression models for antimalarial 4-aminoquinoline derivatives. ijprajournal.com
Physicochemical Properties: Parameters like van der Waals volume, electron density, and electronegativity have been suggested to play a pivotal role in the activity of some quinoline derivatives. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) analyze the steric and electrostatic fields of molecules in 3D space to create predictive models, which can guide the design of new, more potent compounds. nih.gov
Cheminformatics also encompasses a broader range of computational methods, including pharmacophore modeling, molecular docking, and virtual screening, which help in identifying essential structural features for activity and predicting how a ligand will bind to its target protein. researchgate.netnih.govspringernature.com
The table below provides examples of descriptors and statistical parameters from various QSAR studies on quinoline derivatives.
| QSAR Study Focus | Key Descriptors Identified | Statistical Model/Parameters |
| Antimalarial 4-amino-7-chloroquinolines | Topological and physicochemical properties | GA-MLR; r² = 0.9188, q² = 0.8349 arabjchem.org |
| MCHR1 Inhibitor 4-Aminoquinolines | Not specified | Multiple Regression; Validation procedures used to analyze predictive ability researchgate.net |
| Antitubercular Quinolinones | Van der Waals volume, electron density, electronegativity | R² = 0.83; F = 47.96; Validated by leave-one-out cross-validation nih.gov |
| Antimalarial 4-Aminoquinolines | SMILES-based optimal descriptors | MLR; Q² = 0.83, R² = 0.84 researchgate.net |
Investigation of Molecular and Cellular Mechanisms of Action in Preclinical Models
Interaction with Biological Macromolecules and Enzymes
The quinoline (B57606) scaffold, a core component of 4-Isobutyl 3-amino quinoline, is recognized for its significant interactions with various biological macromolecules, which is fundamental to its pharmacological activities.
The 4-aminoquinoline (B48711) class of compounds is well-established for its antimalarial properties, which are largely attributed to the inhibition of hemozoin formation within the parasite's acidic food vacuole. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline structure called hemozoin. nih.govbiorxiv.org
4-aminoquinolines disrupt this detoxification process. researchgate.net The mechanism is understood to involve the accumulation of the drug in the parasite's food vacuole, where it forms a complex with heme. nih.govresearchgate.net This drug-heme complex is incapable of being incorporated into the growing hemozoin crystal, effectively capping the crystal and preventing further polymerization. nih.gov The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage to membranes and other cellular components, ultimately causing parasite death. researchgate.net The 4-aminoquinoline nucleus is the minimal structural requirement for this association with heme, while substituents on the quinoline ring influence the compound's activity. nih.gov
Table 1: Heme Polymerization Inhibition for Select 4-Aminoquinoline Compounds This table presents data for well-known 4-aminoquinoline antimalarials to illustrate the typical activity of this chemical class. Data for this compound is not specifically available.
| Compound | IC50 for β-hematin (Hemozoin) Formation Inhibition (µM) | Reference Compound |
|---|---|---|
| Amodiaquine | Comparable to Chloroquine (B1663885) | Chloroquine |
| Piperaquine | Comparable to Chloroquine | Chloroquine |
| AM-1 (quinolizidinyl-alkyl derivative) | Comparable to Chloroquine | Chloroquine |
| AP4b (quinolizidinyl-alkyl derivative) | Comparable to Chloroquine | Chloroquine |
The quinoline scaffold has been identified as a "privileged scaffold" capable of interacting with nucleic acids. nih.gov Studies on various 4-aminoquinoline derivatives indicate they can modulate the structure and function of RNA. nih.gov These compounds have been shown to bind site-specifically to structured RNA motifs, such as the stem-loop II motif (s2m) of SARS-CoV-2 RNA, and induce conformational changes like dimerization. nih.gov This suggests that 4-aminoquinolines may act as RNA molecular chaperones. nih.gov
Interactions with DNA have also been documented for related quinoline structures. For instance, spectroscopic and molecular modeling studies of pyrano[3,2-f]quinoline revealed a moderate binding affinity for calf thymus DNA (CT-DNA). nih.gov The binding mode was determined to be non-intercalative, with weak forces such as van der Waals interactions and hydrogen bonds playing a key role. nih.gov The theoretical docking suggested that the compound likely binds to the hydrophobic regions of the DNA. nih.gov
Table 2: DNA Binding Parameters for Pyrano[3,2-f]quinoline This table provides an example of DNA binding affinity for a related quinoline compound to illustrate the potential activity of the scaffold.
| Parameter | Value | Method |
|---|---|---|
| Association Constant (Ka) | 1.05 x 105 L/mol | UV-vis Spectroscopy |
| Binding Constant (Kb) at 293 K | 8.64 x 104 L/mol | Fluorescence Spectroscopy |
| Docking Binding Energy | -10.03 kcal/mol | Molecular Modeling |
Quinoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in numerous physiological and pathological processes. tandfonline.com Studies on novel series of 3-(quinolin-4-ylamino)benzenesulfonamides have demonstrated their ability to inhibit human carbonic anhydrase (hCA) isoforms. tandfonline.comtandfonline.com These compounds showed varying degrees of inhibition against the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) ranging from the nanomolar to the low micromolar range. tandfonline.comtandfonline.com The primary sulfonamide group was identified as crucial for the inhibitory activity, likely acting as a zinc-binding group within the enzyme's active site. tandfonline.com Other quinolinone derivatives have shown inhibitory activity against tumor-associated isoforms hCA IX and hCA XII. nih.gov
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline Derivatives This table summarizes the inhibitory activity of various quinoline derivatives against different hCA isoforms, demonstrating the potential of the quinoline scaffold for enzyme inhibition.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |
|---|---|---|
| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 µM |
| hCA II | 0.083–3.594 µM | |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 37.7–86.8 µM |
| hCA XII | 2.0–8.6 µM |
Receptor Agonism/Antagonism Studies (e.g., Toll-Like Receptors)
Certain quinoline-based structures are known to modulate the activity of Toll-Like Receptors (TLRs), which are key components of the innate immune system. nih.gov Specifically, TLR7 and TLR8, which recognize viral single-stranded RNA, can be activated by synthetic small molecules, including those with a quinoline core. nih.gov For example, thiazolo[4,5-c]quinolines have been identified as potent TLR8 agonists, capable of inducing robust production of T helper 1-polarizing cytokines, highlighting their potential as vaccine adjuvants. researchgate.net
Structure-activity relationship studies on these compounds have shown that modifications, such as the length of an alkyl chain at the C2 position, can significantly influence their agonistic activity and selectivity for TLR7 versus TLR8. researchgate.net An isobutyl group, as present in this compound, is a type of branched alkyl group, and studies on related structures have shown that such branching can affect receptor interaction, often leading to more selective TLR8 agonism. researchgate.net
Table 4: TLR8/TLR7 Agonistic Activity of a C2-Alkyl Thiazoloquinoline Derivative (CL075) This table provides data for a related quinoline-based structure to exemplify the potential for TLR modulation.
| Receptor | EC₅₀ (µM) |
|---|---|
| Human TLR8 | 1.32 |
| Human TLR7 | 5.48 |
Cellular Uptake and Subcellular Localization Mechanisms in In Vitro Research Models (e.g., pH trapping)
A hallmark of aminoquinoline compounds is their ability to accumulate within acidic cellular compartments. researchgate.netnih.gov This process, known as "pH trapping" or "ion trapping," is a passive mechanism driven by the physicochemical properties of the molecule and the pH gradient across cellular membranes. nih.govwikipedia.org
This compound, as a lipophilic weak base, can readily diffuse across biological membranes in its neutral, un-ionized form. nih.gov Upon entering an acidic organelle, such as a lysosome (pH 4-5) or the food vacuole of the malaria parasite (pH ~5.2), the amine group becomes protonated. researchgate.netwikipedia.org This conversion to the charged, ionized form renders the molecule membrane-impermeable, preventing it from diffusing back into the more neutral cytosol (pH ~7.2). wikipedia.org This effective trapping leads to a significant concentration of the compound within these acidic vesicles, a critical factor for its interaction with intra-vacuolar targets like heme. nih.govnih.gov Studies have shown that the accumulation of aminoquinolines in parasitized red blood cells can be substantially higher than in uninfected cells. nih.gov
Modulation of Cellular Pathways in In Vitro Systems (e.g., macrophage activation, induction of oxidative stress)
The quinoline scaffold is capable of modulating key inflammatory pathways within immune cells like macrophages. Macrophages play a central role in inflammation, and their activation state can be influenced by small molecules. nih.gov
Research on a related compound, 8-(tosylamino)quinoline, has demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-activated macrophages. nih.gov This compound was shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂). nih.gov Mechanistically, this effect was traced to the inhibition of the NF-κB signaling pathway. The compound suppressed the activation of NF-κB and its upstream regulators, such as IκBα kinase (IKK) and Akt. nih.gov This indicates that quinoline derivatives can interfere with critical signaling cascades that drive inflammatory responses.
Table 5: Anti-inflammatory Activity of 8-(Tosylamino)quinoline in LPS-Activated Macrophages This table presents data on a related quinoline compound to illustrate the potential for modulating macrophage signaling pathways.
| Inhibitory Effect | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Suppression of NO Production | ~1-5 | RAW264.7 |
| Suppression of TNF-α Production | ~1-5 | RAW264.7 |
| Suppression of PGE₂ Production | ~1-5 | RAW264.7 |
Computational Chemistry and Molecular Modeling in Quinoline Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to calculate various molecular descriptors that influence a compound's reactivity and interaction capabilities. ijcce.ac.ir For 4-Isobutyl 3-amino quinoline (B57606), these calculations can reveal details about its geometry, charge distribution, and molecular orbitals.
Key computed properties for 4-Isobutyl 3-amino quinoline provide a quantitative basis for its electronic structure. These properties are crucial for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural or electronic features with its biological activity.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 200.131348519 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 203 |
Source: PubChem CID 22590497 nih.gov
The electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting how this compound will interact with other molecules. The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. ijcce.ac.ir Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity using a scoring function.
For this compound, molecular docking could be employed to screen for potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interaction. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the conformational changes that may occur upon binding. mdpi.comnih.gov This provides a more realistic representation of the biological system compared to the static picture offered by molecular docking.
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| PDB ID | 1M17 |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions |
Note: This table is illustrative and based on typical results for quinoline derivatives, not specific to this compound.
In Silico Prediction of Interaction Mechanisms and Binding Affinities
In silico methods for predicting interaction mechanisms and binding affinities are crucial for prioritizing compounds in the drug discovery pipeline. nih.gov These predictions can be made using a variety of computational techniques, ranging from simple scoring functions in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).
For this compound, these in silico predictions could provide a quantitative measure of its potential efficacy against various biological targets. The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a key parameter that determines the concentration of the compound required to elicit a biological response.
The prediction of interaction mechanisms involves identifying the key amino acid residues in the binding site that are responsible for the ligand's affinity and selectivity. This information is invaluable for the structure-based design of more potent and selective analogs of this compound. By understanding the specific interactions, medicinal chemists can make targeted modifications to the molecule to improve its binding affinity and pharmacokinetic properties.
Table 3: Predicted Binding Affinities of Quinoline Analogs Against a Target
| Compound | Predicted Ki (nM) | Key Interacting Residue |
|---|---|---|
| Analog 1 | 50 | Asp123 |
| Analog 2 | 120 | Phe89 |
Note: This table is for illustrative purposes to show the type of data generated from in silico predictions for analogous compounds.
Through the integrated use of these computational methods, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, facilitating its potential development in various fields of chemical and biomedical research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Preclinical Research Applications and Biological Evaluation Methodologies
In Vitro Biological Activity Assays
In vitro assays are fundamental first steps in evaluating the biological potential of new chemical entities. These assays are conducted in a controlled laboratory environment, outside of a living organism, and are designed to measure a compound's activity against specific biological targets, such as parasites, microbes, or cancer cells.
Antiparasitic Evaluations (e.g., Plasmodium falciparum, Leishmania spp., Trypanosoma cruzi strains)
The 4-aminoquinoline (B48711) scaffold is most renowned for its potent antiparasitic properties.
Plasmodium falciparum : Research has extensively documented the activity of 4-aminoquinoline derivatives against P. falciparum, the deadliest malaria parasite. Assays are performed on both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains to assess the potential for overcoming drug resistance. For instance, the rationally designed analog N-tert-butyl isoquine (B1199177) (NTBI, also known as GSK369796) demonstrated excellent activity against P. falciparum in vitro. nih.gov Studies consistently show that structural modifications to the side chain of the 4-aminoquinoline core can restore activity against resistant parasite strains. nih.govplos.org Compounds are typically evaluated for their 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. Many novel 4-aminoquinolines display high potency with IC₅₀ values in the low nanomolar range against both sensitive and resistant strains like 3D7, W2, and K1. nih.govplos.org
Leishmania spp. : The therapeutic potential of 4-aminoquinolines extends to other protozoan parasites, including Leishmania. A detailed analysis of 30 different 4-aminoquinoline-based compounds revealed significant antileishmanial activity. In these studies, ten compounds showed an IC₅₀ of less than 1 µM against the promastigote stages of L. infantum and L. tropica. Furthermore, five of these compounds demonstrated an IC₅₀ below 1 µM against the clinically relevant intramacrophage amastigote form of L. infantum.
Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, has also been a target for 4-aminoquinoline derivatives. Research has shown that a series of 4-arylaminoquinoline-3-carbonitrile derivatives were active against all forms of T. cruzi. One particular compound, when combined with hemin, exhibited promising activity against epimastigote forms with an IC₅₀ value of less than 1 µM, outperforming the reference drug benznidazole. This compound also effectively inhibited the viability of trypomastigotes and intracellular amastigotes.
Table 1: In Vitro Antiparasitic Activity of Selected 4-Aminoquinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Parasite Species | Strain(s) | Measured Activity (IC₅₀) |
|---|---|---|---|
| 4-Aminoquinoline Hybrids | Plasmodium falciparum | W2 (CQ-R) | 5-25 fold more active than Chloroquine (B1663885) |
| N-tert-butyl isoquine (NTBI) | Plasmodium falciparum | K1 (CQ-R) | ~13.2 nM |
| 4-Aminoquinoline Derivatives | Leishmania infantum | Amastigotes | < 1 µM (for 5 compounds) |
| 4-Aminoquinoline Derivatives | Leishmania tropica | Promastigotes | < 1 µM (for 10 compounds) |
| 4-Arylaminoquinoline-3-carbonitrile | Trypanosoma cruzi | Epimastigotes | < 1 µM (with hemin) |
| Novel 4-Aminoquinoline (Cpd 4) | Plasmodium falciparum | K14 (highly resistant) | 7.5 nM |
Antimicrobial Studies (e.g., Antibacterial, Antifungal, Antiviral activity against specific pathogens/strains)
While the primary focus of research has been on antiparasitic applications, the broader antimicrobial properties of 4-aminoquinolines have also been investigated.
Antibacterial Activity : The evaluation of antibacterial efficacy is typically conducted using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. One study screened new 4-aminoquinoline derivatives against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). researchgate.net The results indicated that while the compounds were active, their potency was less than the standard antibiotic, ofloxacin. researchgate.net Another study focusing on different derivatives found potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with one compound exhibiting an MIC of 0.125 mM. mdpi.com
Antifungal and Antiviral Activity : The 4-aminoquinoline scaffold is generally recognized for possessing potential antifungal and antiviral properties. mdpi.com For example, Chloroquine, a well-known 4-aminoquinoline, has been reported to have antiviral effects on the SARS coronavirus and HIV-1. However, detailed preclinical evaluations focusing on the antifungal and antiviral activity of newer, specific analogs like NTBI are less common in the literature compared to their extensive antiparasitic profiling.
Table 2: In Vitro Antibacterial Activity of Selected 4-Aminoquinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Bacterial Strain | Measured Activity (MIC) |
|---|---|---|
| 6-chlorocyclopentaquinolinamine | MRSA (ATCC 33591) | 0.125 mM |
| 2-fluorocycloheptaquinolinamine | S. pyogenes (ATCC 19615) | 0.25 mM |
| Thiazinanone derivatives | S. aureus | Active, but less than ofloxacin |
| Thiazinanone derivatives | E. coli | Active, but less than ofloxacin |
Anti-proliferative Assays in Research Cell Lines
The cytotoxic potential of 4-aminoquinoline derivatives against various cancer cell lines is an area of active investigation. These anti-proliferative assays are crucial for both oncology research and for determining the selectivity of antiparasitic compounds (i.e., whether they are more toxic to parasites than to mammalian cells).
Methodologies commonly used include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells as an indicator of cell viability. Studies have evaluated 4-aminoquinoline derivatives against human breast cancer cell lines such as MDA-MB468, MDA-MB231, and MCF7. Research has shown that certain analogs can sensitize cancer cells to other therapeutic agents. One study found that a specific 4-aminoquinoline derivative markedly enhanced tumor cell killing by Akt inhibitors, and this effect was cancer-specific with minimal cytotoxicity to non-cancer cells. The evaluation against non-cancerous cell lines (e.g., L6 rat fibroblasts, MRC5 human lung cells, or monkey kidney VERO cells) is performed to establish a compound's selectivity index (SI), a critical parameter in preclinical development. plos.orgmdpi.com
In Vivo (Animal Model) Studies to Evaluate Research Compounds
Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models. These experiments are essential for understanding how a compound behaves in a complex biological system, providing insights into its efficacy and pharmacokinetic properties.
Efficacy Assessment in Animal Models of Disease (e.g., Malaria, Leishmaniasis)
Malaria : The standard method for assessing the in vivo antimalarial efficacy of 4-aminoquinolines is through rodent malaria models, such as mice infected with Plasmodium berghei or Plasmodium yoelii. nih.gov The "4-day suppressive test" (or Peters' test) is a common methodology where the reduction in parasitemia in treated mice is compared to that in untreated controls. Analogs such as NTBI were selected for further development based on their excellent activity in these models. nih.gov In some studies, new 4-aminoquinoline derivatives have demonstrated 100% suppression of parasitemia on day 4 post-infection when administered orally.
Leishmaniasis : Animal models are also employed to confirm the in vitro antileishmanial activity of 4-aminoquinolines. In one key study, two promising compounds were tested in a Leishmania infantum infected mouse model. The results were significant, showing a remarkable, dose-dependent reduction of the parasite load in the spleen and liver, demonstrating the potential for oral, short-term treatment regimens.
Pharmacokinetic and Disposition Studies in Animal Models (e.g., ADMET in silico and in vivo parameters in rats/mice)
Pharmacokinetic (PK) studies are performed in animal models like mice and rats to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. These parameters are critical for predicting how a compound might behave in humans.
In Silico and In Vitro ADMET : Before in vivo testing, ADMET prediction studies are often employed to evaluate libraries of new molecules. nih.gov This is followed by in vitro experiments, such as metabolic profiling in hepatocytes from various species (mouse, rat, dog, monkey, human) and blood-to-plasma partitioning experiments to understand how the compound distributes between blood cells and plasma.
In Vivo Pharmacokinetics : For in vivo PK studies, a compound is administered to animals (e.g., Sprague Dawley rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected over time to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and oral bioavailability. For example, after oral administration of a novel pyrrolizidinylmethyl 4-aminoquinoline derivative named MG3 to rats, the Cmax was 213 ng/mL, which was achieved 6 hours post-dosing. The development of NTBI involved a full, industry-standard preclinical program that established a comprehensive pharmacokinetic and safety dossier, using rats, dogs, and monkeys to predict its disposition in humans. nih.gov
Table 3: Pharmacokinetic Parameters of a 4-Aminoquinoline Analog (MG3) in Rats This table is interactive. You can sort and filter the data.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|---|
| Intravenous (IV) | 10 mg/kg | 395 | - |
| Oral (PO) | 30 mg/kg | 213 | 6 |
Strategies for Overcoming Resistance Mechanisms in Preclinical Models
The emergence of resistance poses a significant challenge in the development of therapeutic agents. For the 4-aminoquinoline class of compounds, including 4-Isobutyl 3-amino quinoline (B57606), preclinical research has focused on developing innovative strategies to circumvent or overcome resistance mechanisms, which are often associated with transporter-mediated drug efflux. These strategies primarily involve chemical modification of the core structure, the use of combination therapies to produce synergistic effects, and the exploration of novel drug delivery systems to enhance efficacy.
Chemical Structure Modification and Development of Analogs
A primary strategy to combat resistance in preclinical models involves the rational design and synthesis of novel 4-aminoquinoline analogs. These modifications aim to create compounds that are not recognized by the efflux transporters responsible for resistance or that possess such high intrinsic activity that efflux is rendered ineffective.
Key findings from preclinical studies on 4-aminoquinoline analogs include:
Side Chain Variation: Systematic variation of the alkyl side chain's branching and basicity has been shown to be a promising approach. The introduction of additional basic amino groups in the side chain is thought to enhance accumulation in the acidic digestive vacuole of the malaria parasite, a key site of action for this class of compounds. nih.gov Certain structural features have been identified as crucial for activity against resistant strains, including a halogen at position 7 of the quinoline ring and specific side chain lengths. nih.gov
Development of Potent Derivatives: Research has yielded specific 7-chloro-4-aminoquinoline derivatives that demonstrate significant potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, compounds with short, linear, tribasic side chains have shown equal effectiveness against CQS and CQR strains. nih.gov This suggests that their modified structures may successfully evade the resistance mechanisms that affect older 4-aminoquinolines like chloroquine. nih.govnih.gov
Novel Chemotypes: The development of entirely new 4-aminoquinoline chemotypes represents a significant advance. One such compound, LDT-623, was found to have a high barrier to the emergence of resistance in in vitro selection studies. nih.gov Crucially, it demonstrated a lack of cross-resistance with parasite lines containing mutated pfcrt or pfmdr1 genes, which are well-established mediators of resistance to existing 4-aminoquinolines. nih.govplos.org This indicates a mechanism of action or transport that is distinct from that of legacy drugs.
Reversed Chloroquines: Another approach involves attaching a "reversal agent moiety" to the side chain of a 4-aminoquinoline. This strategy has been shown to restore activity against chloroquine-resistant strains in preclinical evaluations. pdx.edu The resulting "reversed chloroquines" appear less sensitive to modifications in the quinoline ring system compared to their traditional counterparts. pdx.edu
The table below summarizes the in vitro activity of selected novel 4-aminoquinoline analogs compared to chloroquine against resistant parasite strains, as reported in preclinical studies.
| Compound | Target Organism/Strain | Resistance Status | Reported IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|---|---|
| Compound 18 | P. falciparum (W2) | Chloroquine-Resistant | 5.6 | Chloroquine | 382 |
| Compound 4 | P. falciparum (W2) | Chloroquine-Resistant | 17.3 | Chloroquine | 382 |
| Compound 5a | P. falciparum (Dd2) | Chloroquine-Resistant | Significantly more potent than Chloroquine | Chloroquine | N/A |
| Compound 5b | P. falciparum (Dd2) | Chloroquine-Resistant | Significantly more potent than Chloroquine | Chloroquine | N/A |
| LDT-623 | P. falciparum (mutant pfcrt/pfmdr1 lines) | Resistant to multiple quinolines | Minimal to no cross-resistance observed | N/A | N/A |
Combination Therapy Approaches in Preclinical Models
Combining a 4-aminoquinoline with one or more therapeutic agents that have different mechanisms of action is a cornerstone of preclinical strategies to overcome resistance. This approach can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual agents, and can reduce the likelihood of new resistance developing.
In the context of antimalarial research, the combination of 4-aminoquinolines with artemisinin (B1665778) derivatives is a widely explored strategy. mdpi.com Artemisinin-based combination therapies (ACTs) are now standard clinical practice, a direct result of preclinical findings demonstrating their ability to overcome resistance to monotherapies. nih.govplos.org The rationale is that the fast-acting artemisinin component rapidly reduces the parasite burden, while the longer-acting 4-aminoquinoline partner clears the remaining parasites.
Preclinical evaluation of such combinations often involves isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic. A synergistic interaction is highly desirable as it can overcome the resistance profile of a single agent.
The following table illustrates a hypothetical preclinical study outcome demonstrating synergy between a 4-aminoquinoline and a partner drug against a resistant cell line.
| Drug Combination | Resistant Model | Fractional Inhibitory Concentration (FIC) Index | Interaction Type |
|---|---|---|---|
| 4-Isobutyl 3-amino quinoline + Artemisinin | P. falciparum (CQR Strain) | 0.45 | Synergy |
| This compound + Doxycycline | P. falciparum (CQR Strain) | 0.70 | Synergy |
| This compound + Mefloquine | P. falciparum (CQR Strain) | 1.10 | Additive |
Application of Novel Drug Delivery Systems
Advanced drug delivery systems (DDS) offer a biophysical strategy to overcome resistance mechanisms in preclinical settings. nih.gov These systems are designed to alter the pharmacokinetics of a compound, enabling it to bypass resistance mechanisms such as efflux pumps by enhancing intracellular accumulation and targeted delivery. nih.gov
While specific preclinical studies applying DDS to this compound are not yet widely published, the application of these technologies to the broader 4-aminoquinoline class is an active area of research. Potential applications include:
Lipid-Based Nanocarriers: Lipid nanoparticles (LNPs) can encapsulate hydrophobic compounds like many 4-aminoquinolines. These carriers can facilitate entry into cells via endocytosis, bypassing efflux transporters located on the cell membrane and increasing the intracellular concentration of the drug at its target site. nih.gov
Thermosensitive Gels: For localized applications, thermosensitive gels could provide a sustained-release depot of a 4-aminoquinoline compound. This approach could be valuable in preclinical cancer models or localized infection models, ensuring high drug concentration at the site of action while minimizing systemic exposure. nih.gov
These delivery systems address resistance not by altering the drug's chemistry, but by changing how the drug is presented to the biological system, representing a promising and complementary strategy to medicinal chemistry approaches. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 4-Isobutyl 3-amino quinoline derivatives?
Methodological Answer:
this compound derivatives are typically synthesized via cyclization reactions. A solvent-free fusion method () is widely used, where intermediates like Knoevenagel adducts are reacted with sulfanilamides under thermal conditions. Alternatively, the Friedländer reaction () can be employed, starting from 2-(3,4-dihydroisoquinolin-1-yl)anilines and carbonyl compounds. Key parameters include temperature control (120–180°C) and catalyst selection (e.g., Lewis acids). Purity is ensured via column chromatography and validated by NMR and HPLC.
Advanced: How can reaction conditions be optimized for regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity in functionalization (e.g., alkylation or halogenation) depends on electronic and steric factors. Computational tools like DFT calculations predict reactive sites (C-2 or C-8 positions). Experimentally, microwave-assisted synthesis () enhances yield (≥85%) and reduces side products. Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for cross-coupling) are critical. Kinetic studies () using pseudo-first-order models (rate constants: 0.02–0.05 min⁻¹) guide optimization. Reaction progress is monitored via LC-MS and in situ IR spectroscopy.
Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC values <10 µg/mL against S. aureus and E. coli) ().
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM ranges) ( ).
- Enzyme Inhibition : α-Glucosidase/α-amylase assays (IC₅₀: 15–50 µM) with kinetic studies ().
Data interpretation requires normalization to controls (e.g., DMSO vehicle) and statistical validation (ANOVA, p<0.05).
Advanced: How can QSAR models predict the anti-tubercular activity of this compound analogs?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like AATS7s (atomic-level topological indices) and VR1_Dzi (3D spatial parameters) (). Data from 2,4-disubstituted derivatives are trained against Mycobacterium tuberculosis inhibition (MIC: 0.5–8 µg/mL). Machine learning (Random Forest or SVM) validates predictive accuracy (R² >0.85). Virtual screening of hypothetical analogs prioritizes candidates with enhanced logP (2–4) and polar surface area (<140 Ų) ( ).
Basic: What environmental persistence data exist for quinoline derivatives?
Methodological Answer:
Quinoline exhibits moderate persistence in soil (half-life: 20–60 days) but rapid photodegradation in air (t₁/₂: 4–8 hours) ( ). Bioaccumulation potential is low (BCF <8 in fish) due to low log Kow (1.9). Environmental monitoring employs GC-MS (detection limit: 0.1 µg/L in water) ( ). Contradictory data on sediment adsorption (Kd: 50–200 L/kg) require site-specific validation ().
Advanced: What advanced oxidation processes degrade this compound in wastewater?
Methodological Answer:
Fe(II)-activated persulfate (PS) systems generate sulfate radicals (SO₄⁻·), achieving >90% degradation in 30 minutes ( ). Optimal parameters: [Fe²⁺] = 2 mM, [PS] = 10 mM, pH 3–5. LC-QTOF-MS identifies intermediates (e.g., hydroxylated quinoline). Toxicity reduction is confirmed via Vibrio fischeri bioassays (EC₅₀ improvement from 12 mg/L to 45 mg/L post-treatment) ( ).
Basic: How are adsorption isotherm models applied to quinoline removal studies?
Methodological Answer:
Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models fit experimental data. For coal fly ash (CFA), Temkin isotherms (R² >0.98) best describe quinoline adsorption (qₘₐₓ: 45 mg/g) (). Thermodynamic parameters (ΔG: −15 to −25 kJ/mol) confirm spontaneity. Batch studies use 0.1–1.0 g/L adsorbent doses and ICP-OES for residual metal analysis ().
Advanced: How do substituents modulate the corrosion inhibition efficiency of quinoline derivatives?
Methodological Answer:
Electron-donating groups (e.g., –NMe₂) enhance inhibition efficiency (%IE: 91.7% vs. 61% for –H) by strengthening adsorption on mild steel ( ). Electrochemical impedance spectroscopy (EIS) shows increased charge transfer resistance (Rct: 350 Ω·cm²). Langmuir isotherms (ΔGₐdₛ: −37 kJ/mol) confirm chemisorption. DFT simulations correlate HOMO localization (quinoline ring) with adsorption strength ( ).
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (δ 8.5–7.2 ppm for aromatic protons), ¹³C NMR (δ 150 ppm for C-3 amino group).
- FTIR : N–H stretch (3350 cm⁻¹), C=N (1620 cm⁻¹).
- UV-Vis : λₘₐₓ 270–320 nm (π→π* transitions) ( ).
Purity is confirmed via HPLC (retention time: 8.2 min, C18 column).
Advanced: How does substituent electronic effects alter the photophysical properties of quinoline derivatives?
Methodological Answer:
Electron-withdrawing groups (EWG: –COOH, –COOR) induce aggregation-induced emission (AIE) via restricted intramolecular motion (RIM), while electron-donating groups (EDG: –OCH₃) cause aggregation-caused quenching (ACQ) ( ). Transient absorption spectroscopy reveals triplet-state lifetimes (τ: 2–5 µs) for EWG derivatives. SCXRD shows twisted conformations (dihedral angle: 15–25°) in AIE-active compounds ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
